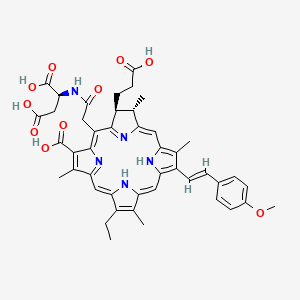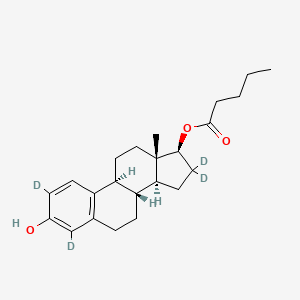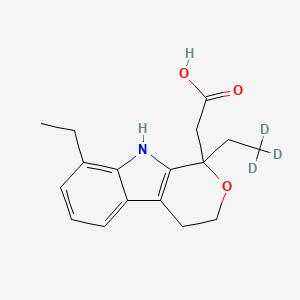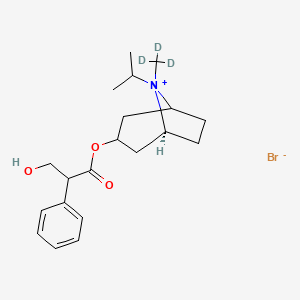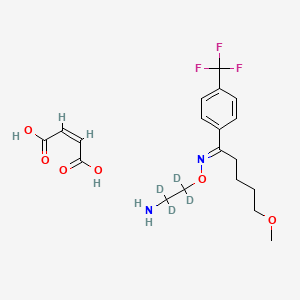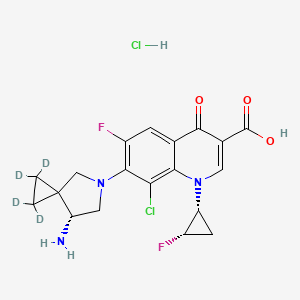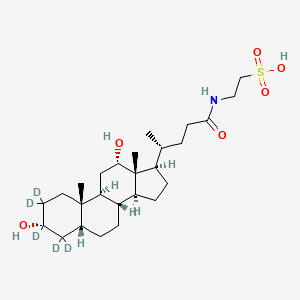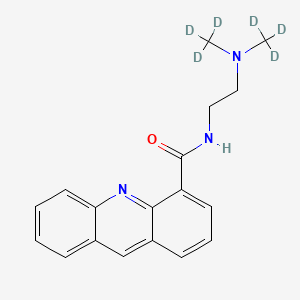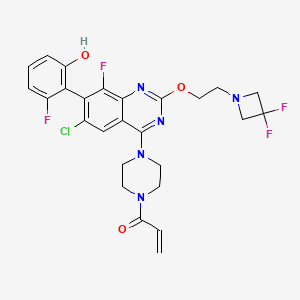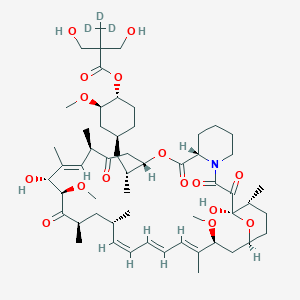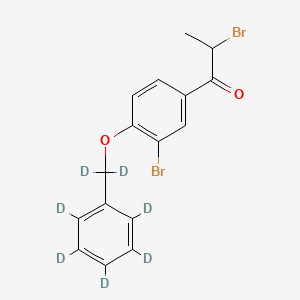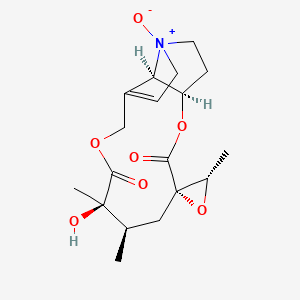
jacobine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacobine N-oxide is a pyrrolizidine alkaloid, specifically an N-oxide derivative of jacobine. It is naturally found in plants of the genus Jacobaea, such as Jacobaea vulgaris. Pyrrolizidine alkaloids are known for their role in plant defense mechanisms against herbivores. This compound is particularly noted for its insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jacobine N-oxide can be synthesized from jacobine through an oxidation reaction. The tertiary amino group in jacobine is oxidized to form the N-oxide. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids under controlled conditions .
Industrial Production Methods: The extraction process typically involves solvent extraction using methanol or ethanol, followed by purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Jacobine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can revert it back to jacobine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Jacobine.
Substitution: Substituted pyrrolizidine derivatives
Scientific Research Applications
Jacobine N-oxide has several applications in scientific research:
Chemistry: Used as a reference compound in the study of pyrrolizidine alkaloids and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its potential toxicological effects and its role in liver toxicity.
Industry: Utilized as an insecticide due to its ability to deter herbivores
Mechanism of Action
Jacobine N-oxide exerts its effects primarily through its interaction with biological macromolecules. It is known to form adducts with DNA and proteins, leading to cellular damage. The compound’s insecticidal properties are attributed to its ability to disrupt the normal functioning of insect cells, leading to mortality .
Comparison with Similar Compounds
Jacobine N-oxide is part of a group of pyrrolizidine alkaloids that includes compounds such as:
- Jacobine
- Jaconine
- Jacoline
- Erucifoline
Uniqueness: this compound is unique due to its N-oxide functional group, which imparts different chemical reactivity and biological activity compared to its parent compound, jacobine. The N-oxide form is generally more water-soluble and can have different toxicological profiles .
Properties
Molecular Formula |
C18H25NO7 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO7/c1-10-8-18(11(2)26-18)16(21)25-13-5-7-19(23)6-4-12(14(13)19)9-24-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+,19?/m1/s1 |
InChI Key |
NKRQJWQYBNTAEV-SAJQNFQWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CC[N+]4([C@@H]3C(=CC4)COC(=O)[C@]1(C)O)[O-] |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CC[N+]4(C3C(=CC4)COC(=O)C1(C)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




